(4-(Pyridin-3-yloxy)phenyl)boronic acid
Description
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Properties
Molecular Formula |
C11H10BNO3 |
|---|---|
Molecular Weight |
215.01 g/mol |
IUPAC Name |
(4-pyridin-3-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8,14-15H |
InChI Key |
HSFBLGLMLZGKPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CN=CC=C2)(O)O |
Origin of Product |
United States |
Contextualization of 4 Pyridin 3 Yloxy Phenyl Boronic Acid Within Boronic Acid Chemistry
Fundamental Principles and Significance of Organoboron Compounds in Chemical Research
Organoboron compounds are organic molecules characterized by the presence of a carbon-boron (C-B) bond. fiveable.me These compounds have become fundamental in chemical research, largely due to their unique properties and reactivity. The C-B bond has low polarity, contributing to the general stability of organoboron compounds, although they are susceptible to oxidation. wikipedia.org A key feature of boron is that it often forms electron-deficient compounds, such as triorganoboranes, which act as strong electrophiles. wikipedia.org
Compared to other organometallic reagents, organoboron compounds offer significant advantages, including lower toxicity and greater stability, which makes them safer and easier to handle in a laboratory setting. fiveable.me Their high reactivity in specific, controlled reactions, coupled with a reduced tendency for side reactions, leads to higher efficiency and yields in synthetic processes. fiveable.me This combination of stability, versatility, and safety has cemented their role as essential intermediates in the synthesis of complex organic molecules. fiveable.menumberanalytics.com
Organoboron compounds are central to many chemical transformations, most notably palladium-catalyzed cross-coupling reactions where they function as nucleophiles to efficiently form new carbon-carbon bonds. fiveable.me This capability allows chemists to construct intricate molecular frameworks that are otherwise difficult to synthesize. fiveable.me Beyond C-C bond formation, these compounds can be transformed into various other functional groups, further highlighting their utility as versatile building blocks in synthetic chemistry. fiveable.me
Key Properties of Organoboron Compounds
| Property | Description | Significance in Research |
|---|---|---|
| Carbon-Boron Bond | A relatively stable bond with low polarity. wikipedia.org | Contributes to the overall stability and manageable reactivity of the compounds. fiveable.menih.gov |
| Lewis Acidity | The boron atom has a vacant p-orbital, making it an electron acceptor (Lewis acid). nih.gov | Enables unique reactivity, including the formation of borate (B1201080) complexes crucial for cross-coupling reactions. acs.org |
| Stability | Generally stable and can be handled under normal laboratory conditions. fiveable.me | Allows for easier storage, handling, and application in multi-step syntheses compared to more reactive organometallics. fiveable.me |
| Low Toxicity | Less toxic than many other organometallic compounds. fiveable.menih.gov The final byproduct, boric acid, is considered a "green compound." nih.gov | Enhances laboratory safety and makes them more suitable for pharmaceutical and materials science applications. nih.gov |
Evolution of Boronic Acids as Versatile Building Blocks and Reagents
The study of organoboron compounds dates back to the early 20th century, with boronic acids first being synthesized in 1860. numberanalytics.comnih.gov However, their widespread application in synthetic chemistry is a more recent development. nih.gov A pivotal moment in the evolution of boronic acid chemistry was the discovery of the Suzuki-Miyaura coupling reaction in 1979. nih.gov This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide proved to be a highly efficient method for forming carbon-carbon bonds. numberanalytics.comnih.govnbinno.com The discovery dramatically increased the research focus on boronic acids, transforming them from chemical curiosities into indispensable reagents. nih.govchemrxiv.org
Boronic acids are now recognized as exceptionally versatile building blocks and synthetic intermediates. nih.govresearchgate.net Their utility stems from their stability, low toxicity, and broad functional group tolerance in reactions like the Suzuki-Miyaura coupling. nih.govchemrxiv.org This has made them essential tools for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comenamine.net The importance of this chemistry is underscored by the growing number of FDA-approved boron-containing drugs, such as bortezomib (B1684674) (Velcade). nih.govnih.gov
The applications of boronic acids have expanded far beyond their initial use in C-C bond formation. researchgate.net They are now employed in C-N, C-O, and C-S bond couplings, acid catalysis, and the synthesis of bioconjugates. researchgate.netresearchgate.net Their ability to form reversible covalent bonds has also been explored for creating stimuli-responsive materials and drug delivery systems. rsc.org
Importance of Arylboronic Acids in Contemporary Organic Synthesis and Supramolecular Chemistry
Arylboronic acids, a subclass of boronic acids where the boron atom is attached to an aromatic ring, are particularly prominent in modern chemistry. researchgate.net They are cornerstone reagents in organic synthesis, primarily for the construction of biaryl structures—a common motif in pharmaceuticals and functional materials—via the Suzuki-Miyaura reaction. chemrxiv.orgresearchgate.net The synthesis of arylboronic acids is typically achieved through methods like the electrophilic trapping of arylmetal intermediates (e.g., Grignard reagents) with borate esters or through transition metal-catalyzed borylation of aryl halides. nih.gov
Beyond their role as "mere" intermediates in cross-coupling reactions, arylboronic acids have emerged as powerful building blocks in supramolecular chemistry and crystal engineering. researchgate.netresearchgate.net The boronic acid functional group, -B(OH)₂, is capable of forming strong hydrogen bonds. This property allows arylboronic acids to self-assemble into well-defined, ordered supramolecular structures such as dimers, chains, and more complex networks. researchgate.net
This ability to direct the assembly of molecules through predictable, non-covalent interactions makes them valuable in the design of new materials. researchgate.net Researchers have utilized arylboronic acids to create diverse supramolecular architectures, including organogels and liquid crystals. researchgate.netnih.gov Their applications extend into analytical chemistry as probes for detecting and quantifying various chemical species, particularly saccharides, with which they can form reversible covalent bonds. chemrxiv.orgresearchgate.net
Distinctive Features of Pyridine-Substituted Arylboronic Acids in Academic Inquiry
The introduction of a pyridine (B92270) ring onto an arylboronic acid scaffold, as seen in (4-(Pyridin-3-yloxy)phenyl)boronic acid, imparts a unique and valuable set of chemical properties that are of significant interest in academic and industrial research. Pyridine is a six-membered heteroaromatic ring containing a nitrogen atom. nih.gov This nitrogen atom has a lone pair of electrons in an sp² hybrid orbital, which makes the pyridine ring basic and capable of forming hydrogen bonds. nih.gov
This basicity and coordinating ability are the most distinctive features of pyridine-substituted arylboronic acids. The nitrogen atom can act as a Lewis base or a ligand, allowing the molecule to coordinate with metal centers. chembk.com This property is highly advantageous in catalysis, where these compounds can serve as ligands that modify the activity and selectivity of a metal catalyst. chembk.com For example, they can be used to create complexes that improve the efficiency of subsequent catalytic reactions. chembk.com
Furthermore, the pyridine ring influences the electronic properties of the entire molecule. nih.gov As an electron-withdrawing group, it can affect the reactivity of the boronic acid moiety in cross-coupling reactions. The presence of the nitrogen atom also provides an additional site for non-covalent interactions, such as hydrogen bonding or π-stacking, which can be exploited in the design of supramolecular assemblies and in molecular recognition processes. nih.gov These combined features make pyridine-substituted arylboronic acids versatile tools for developing new catalysts, functional materials, and biologically active compounds. nih.govnih.gov
Advanced Applications in Organic Synthesis Enabled by 4 Pyridin 3 Yloxy Phenyl Boronic Acid and Analogs
Palladium-Catalyzed Cross-Coupling Reactions
(4-(Pyridin-3-yloxy)phenyl)boronic acid is a versatile reagent in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine (B92270) and phenyl ether moieties within its structure make it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Suzuki-Miyaura Coupling: Mechanistic Elucidation and Substrate Scope
The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. wikipedia.org this compound serves as an effective coupling partner in these reactions, leading to the synthesis of a wide array of biaryl and heterobiaryl compounds.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgmusechem.com Studies have suggested that for aryl bromides, this step likely occurs with a monoligated [Pd(PPh₃)] species after the first turnover of the catalytic cycle. nih.govresearchgate.net
Transmetalation: This step involves the transfer of the organic group from the boron atom of the organoboronic acid to the palladium(II) center. wikipedia.org The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species. organic-chemistry.org Recent research has identified two key pre-transmetalation intermediates containing Pd-O-B linkages: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. researchgate.netillinois.edu The dominant pathway can depend on the concentration of the phosphine ligand in the solution. researchgate.net
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgmusechem.com
Interactive Data Table: The Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide. | Pd(II) complex |
| Transmetalation | The organic group from the boronic acid is transferred to the palladium(II) complex. | Organopalladium(II) species |
| Reductive Elimination | The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. | Biaryl product, Pd(0) catalyst |
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of ligands and the catalyst loading. The ligand stabilizes the palladium catalyst and influences its reactivity. musechem.com For heteroaryl boronic acids like this compound, the selection of an appropriate ligand is critical to achieve high yields and prevent side reactions.
Electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald and Fu, have proven to be particularly effective for the coupling of heteroaryl substrates. nih.govacs.orgnih.gov These ligands promote the oxidative addition step and facilitate the reductive elimination. acs.org For instance, the use of biaryl monophosphine ligands like SPhos has shown exceptional reactivity and a broad substrate scope in Suzuki-Miyaura reactions. acs.org
Optimizing catalyst loading is another key aspect. While higher catalyst loadings can lead to faster reactions, they also increase costs and the potential for catalyst decomposition, indicated by the formation of palladium black. vu.nl Research has shown that in many cases, very low catalyst loadings (homeopathic amounts) are sufficient for efficient cross-coupling. vu.nl
Interactive Data Table: Common Ligands for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids
| Ligand | Catalyst System | Substrate Scope | Reference |
|---|---|---|---|
| SPhos | Pd(OAc)₂/SPhos | Heteroaryl chlorides, hindered aryl halides | acs.org |
| RuPhos | Pd-G3-RuPhos | Methoxypyridine and pyridone systems | rsc.org |
| CataCXium A | Pd-CataCXium A-G3 | π-rich and π-deficient nucleophiles and electrophiles | nih.gov |
In recent years, there has been a significant effort to develop more environmentally friendly Suzuki-Miyaura coupling protocols. A key aspect of this is the use of "green" solvents, with water being a particularly attractive option due to its low cost, non-toxicity, and non-flammability. nih.gov
The Suzuki-Miyaura reaction can be successfully performed in aqueous media, often with the aid of water-soluble ligands or phase-transfer catalysts. nih.govresearchgate.net These aqueous protocols not only align with the principles of green chemistry but can also in some cases enhance reaction rates and yields. researchgate.net The use of recyclable catalysts, such as palladium supported on various materials, further contributes to the sustainability of the process. researchgate.net Nickel-catalyzed Suzuki-Miyaura couplings have also been developed using green solvents like 2-Me-THF and tert-amyl alcohol. acs.org
This compound is a valuable precursor for the synthesis of a variety of biaryl and heterobiaryl compounds. The Suzuki-Miyaura coupling allows for the straightforward installation of the (pyridin-3-yloxy)phenyl moiety onto various aromatic and heteroaromatic scaffolds. dergipark.org.trorganic-chemistry.orgnih.gov This is of particular interest in medicinal chemistry, as the resulting structures are often found in biologically active molecules.
The synthesis of pyridylphenols can also be achieved through Suzuki-Miyaura coupling, although this often involves the coupling of a halophenol with a pyridylboronic acid. researchgate.net The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be tolerated, making it a powerful tool for the synthesis of complex molecules. acs.org
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam Amination)
While palladium is the most common catalyst for cross-coupling reactions involving boronic acids, other transition metals can also be employed. The Chan-Lam amination, for example, is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or alcohol. organic-chemistry.org
The mechanism of the Chan-Lam amination involves the formation of a copper(III) intermediate, which undergoes reductive elimination to form the C-N or C-O bond. organic-chemistry.orgst-andrews.ac.uk This reaction offers a complementary approach to the Buchwald-Hartwig amination and can often be carried out under milder conditions, sometimes even at room temperature and open to the air. organic-chemistry.org While the primary focus of this compound is in Suzuki-Miyaura coupling, its utility in other transition metal-catalyzed reactions like the Chan-Lam amination demonstrates its versatility as a synthetic building block. However, challenges can arise with certain substrates, such as the limited reactivity of aryl boronic acid pinacol (B44631) esters, particularly with aryl amines. nih.gov
Boronic Acids as Reagents and Catalysts in Contemporary Organic Transformations
Boronic acids, and their derivatives, have become indispensable tools in modern organic synthesis. Initially recognized for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, the application of boronic acids has expanded significantly to encompass their use as powerful catalysts in a variety of organic transformations. mdpi.com The Lewis acidic nature of the boron atom, coupled with its ability to form reversible covalent bonds with heteroatoms, underpins the diverse reactivity of these compounds. rsc.org This section will explore the multifaceted roles of boronic acids, with a focus on the potential applications of this compound and its analogs, in the activation of functional groups, the formation of dynamic covalent structures, and as catalysts in stereoselective reactions.
Boronic acid catalysis has emerged as a mild and efficient method for the activation of carboxylic acids, alcohols, and diols, circumventing the need for harsh reagents and protecting group strategies. rsc.orgscholaris.ca Arylboronic acids, such as this compound, can catalyze the direct amidation of carboxylic acids with amines. organic-chemistry.orgnih.govnih.gov The catalytic cycle is proposed to involve the formation of an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. nih.gov The presence of an ortho-iodo substituent on the phenylboronic acid has been shown to enhance catalytic activity, a feature that could be incorporated into analogs of this compound to optimize reactivity. organic-chemistry.orgnih.gov
In a similar vein, boronic acids can activate alcohols to facilitate their participation in nucleophilic substitution reactions. rsc.org This activation is particularly effective for diols, where the formation of a cyclic boronate ester enhances the nucleophilicity of the oxygen atoms, enabling regioselective functionalization. scholaris.casemanticscholar.org The electronic properties of the aryl group of the boronic acid play a crucial role in its catalytic efficiency. For this compound, the electron-withdrawing nature of the pyridine ring, transmitted through the ether linkage, is expected to increase the Lewis acidity of the boron center, potentially enhancing its catalytic activity in these transformations.
| Functional Group | Transformation | Role of Boronic Acid | Key Intermediate |
|---|---|---|---|
| Carboxylic Acid | Amidation | Electrophilic activation | Acyloxyboronic acid |
| Alcohol | Nucleophilic substitution | Electrophilic activation | Alkoxyboronic acid |
| Diol | Regioselective functionalization | Nucleophilic activation | Cyclic boronate ester |
A defining characteristic of boronic acids is their ability to form stable yet reversible covalent bonds with 1,2- and 1,3-diols to generate cyclic boronate esters. nih.govnih.gov This equilibrium is sensitive to pH, temperature, and the presence of competing diols, making it a powerful tool for the development of sensors, drug delivery systems, and dynamic materials. nih.govnih.gov The formation of a boronate ester from this compound and a diol would proceed through the condensation of the boronic acid with two hydroxyl groups of the diol, releasing two molecules of water. researchgate.net
The stability of the resulting boronate ester is influenced by the pKa of the boronic acid and the stereochemistry of the diol. nih.gov The electron-withdrawing pyridin-3-yloxy substituent in this compound is expected to lower the pKa of the boronic acid, which would favor boronate ester formation at physiological pH. nih.gov This property is highly desirable for biological applications, such as glucose sensing, where the reversible binding of glucose to the boronic acid can be transduced into a measurable signal. japsonline.com The reversible nature of this interaction also allows for the design of "smart" materials that can self-heal or respond to specific stimuli. nih.gov
The utility of boronic acids extends into the realm of asymmetric catalysis, where they can act as both reagents and catalysts in the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org In particular, arylboronic acids are widely used as nucleophiles in rhodium- and palladium-catalyzed asymmetric conjugate additions to α,β-unsaturated carbonyl compounds. beilstein-journals.orgresearchgate.net The enantioselectivity of these reactions is controlled by the chiral ligand coordinated to the transition metal. This compound, with its functionalized aryl group, could serve as a versatile nucleophilic partner in such transformations, leading to the synthesis of chiral molecules bearing the pyridin-3-yloxy-phenyl moiety.
Furthermore, chiral boronic acids can themselves act as catalysts in enantioselective reactions. For example, chiral BINOL-derived boronic acids have been shown to catalyze aza-Michael additions. The pyridine nitrogen in this compound offers a potential coordination site for a metal or a substrate, suggesting that chiral analogs of this compound could be designed to act as bifunctional catalysts. The ability to tune the electronic and steric properties of the boronic acid by modifying the pyridine and phenyl rings provides a platform for the development of novel and efficient asymmetric catalysts.
Construction of Complex Molecular Architectures and Functionalized Derivatives
The versatility of the boronic acid functional group makes it a cornerstone in the construction of complex and diverse molecular architectures. nih.gov Its ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, allows for the strategic introduction of the boronic acid motif and its subsequent conversion into other functional groups. nih.gov
Boronic acids and their corresponding esters are key intermediates in the synthesis of polyfunctionalized organic molecules. mdpi.com They are readily prepared through various methods, including the reaction of organolithium or Grignard reagents with borate (B1201080) esters, or through transition metal-catalyzed C-H borylation. organic-chemistry.org Once formed, the boronic acid group can be stereospecifically converted into a wide array of functional groups, including hydroxyl, amino, and halogen groups, in addition to its well-established use in carbon-carbon bond formation. nih.gov
This compound serves as a valuable building block for the synthesis of complex molecules containing the pyridin-3-yloxy-phenyl scaffold. This motif is of interest in medicinal chemistry, and the boronic acid functionality provides a handle for its incorporation into larger, more complex structures. For instance, it can be coupled with a variety of aryl or heteroaryl halides or triflates under Suzuki-Miyaura conditions to generate biaryl and heteroaryl structures. nsf.gov The resulting polyfunctionalized molecules can then be further elaborated, leveraging the reactivity of both the pyridine and the newly introduced functional groups.
| Reagent/Catalyst | Transformation | Product Functional Group |
|---|---|---|
| Ar-X, Pd catalyst | Suzuki-Miyaura Coupling | -Ar |
| H₂O₂, NaOH | Oxidation | -OH |
| NH₂Cl | Amination | -NH₂ |
| CuX₂ | Halogenation | -X (X = Cl, Br, I) |
The strategic incorporation of boronic acid motifs is a powerful approach for generating scaffold diversity in chemical libraries for drug discovery and materials science. nih.govrsc.org The pyridine ring in this compound is a common scaffold in many biologically active compounds, and its combination with a phenylboronic acid creates a unique and versatile building block. nih.govrsc.org The ether linkage provides a degree of conformational flexibility, which can be important for binding to biological targets.
The boronic acid group itself can act as a pharmacophore, forming reversible covalent bonds with serine proteases or cis-diols in glycoproteins. mdpi.com Therefore, molecules containing the this compound motif could be designed as enzyme inhibitors or as agents that target cell surfaces. Furthermore, the pyridine nitrogen provides a handle for further functionalization or for modulating the physicochemical properties of the molecule, such as solubility and basicity. The ability to readily diversify the structure through reactions at the boronic acid, the phenyl ring, and the pyridine ring makes this compound an attractive starting point for the development of new therapeutic agents and functional materials.
Contributions to Supramolecular Chemistry and Self Assembly
Boronic Acid-Diol Interactions: Foundation for Reversible Covalent Chemistry
The cornerstone of boronic acid's utility in supramolecular chemistry is its ability to form reversible covalent bonds with diols. msu.edu This interaction is not only robust and directional but also dynamic, allowing for the assembly and disassembly of structures in response to environmental cues. nih.gov
Boronic acids, such as the phenylboronic acid moiety in the title compound, exist in an equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral boronate form in aqueous media. researchgate.netsci-hub.ru The formation of a cyclic boronate ester occurs through the condensation reaction with a molecule containing 1,2- or 1,3-diols. nih.gov
The mechanism involves two primary pathways:
Reaction with the neutral boronic acid: A diol can react with the trigonal boronic acid to form a neutral, trigonal boronic ester. This species is generally less stable and prone to hydrolysis.
Reaction with the anionic boronate: A diol can also react with the tetrahedral boronate ion, which is formed at higher pH, to produce a more stable anionic, tetrahedral boronate ester. reddit.com
Hydrolysis is the reverse process, where the boronate ester bond is cleaved by the addition of water, regenerating the boronic acid and the diol. nih.gov This dynamic equilibrium between formation and hydrolysis is the key to the reversible nature of these covalent bonds.
| Equilibrium Process | Reactants | Products | Governing Factor |
|---|---|---|---|
| Acid-Base Equilibrium | R-B(OH)₂ (Trigonal) + H₂O | R-B(OH)₃⁻ (Tetrahedral) + H⁺ | pKa of Boronic Acid, Solution pH |
| Esterification (Neutral) | R-B(OH)₂ + Diol | Trigonal Boronate Ester + 2H₂O | Concentration, Diol Structure |
| Esterification (Anionic) | R-B(OH)₃⁻ + Diol | Tetrahedral Boronate Ester + 2H₂O | pH > pKa, Diol Structure |
The equilibrium between the boronic acid and the boronate ester is highly sensitive to pH. researchgate.net The pKa of a typical phenylboronic acid is around 9. researchgate.net Below its pKa, the neutral trigonal species dominates, and its reactivity towards diols is relatively low. As the pH of the solution approaches and exceeds the pKa, the concentration of the more reactive anionic tetrahedral boronate species increases, which strongly favors the formation of stable boronate esters. researchgate.net
This pH-dependency is a critical feature for creating "smart" materials. By altering the pH of the medium, one can trigger the assembly or disassembly of supramolecular structures. For instance, a polymeric network cross-linked by boronate esters can be designed to be stable at a physiological pH of 7.4 but to disassemble in a more acidic environment (e.g., pH < 6), a characteristic exploited in drug delivery systems targeting acidic tumor microenvironments. researchgate.net The presence of the pyridyl group in (4-(Pyridin-3-yloxy)phenyl)boronic acid introduces a second pH-sensitive site. The pyridine (B92270) nitrogen can be protonated under acidic conditions (typical pKa for pyridinium (B92312) is ~5), which would alter the electronic properties of the entire molecule and influence the pKa of the distant boronic acid group, adding another layer of pH control.
Design Principles for Boronic Acid-Based Supramolecular Systems
The construction of predictable and functional supramolecular architectures relies on the careful design of the molecular building blocks. The goal is to program specific, desired interactions into the molecules to guide their self-assembly into larger, ordered structures.
The rational design of molecules like this compound involves considering several factors to direct the self-assembly process. The number and geometric arrangement of boronic acid groups and diol partners dictate the dimensionality and structure of the final assembly, leading to the formation of discrete macrocycles, cages, or extended polymeric networks. msu.edunih.gov For this compound, its monofunctional boronic acid group suggests it would act as a peripheral or chain-terminating unit in assemblies with polyols. However, its true design utility comes from its bifunctional nature, where the pyridyl group offers orthogonal interaction sites.
While boronate esterification is a powerful tool, the creation of more complex and hierarchical structures often requires the use of orthogonal interactions—distinct, non-interfering binding modes that can operate simultaneously. rsc.org The structure of this compound is ideally suited for this approach.
Dative B-N Bonds: The electron-deficient boron center of a boronic ester can form a coordinate covalent bond (dative bond) with a Lewis base, such as the nitrogen atom of a pyridine ring. google.comnih.gov This B←N interaction is a robust and directional force in supramolecular chemistry, enabling the assembly of complex architectures like trigonal prismatic cages and supramolecular polymers from bifunctional monomers containing both a boronate ester and a pyridyl group. google.comnih.gov In the case of this compound, after esterification with a diol, the boron atom becomes more Lewis acidic and can readily coordinate with the pyridyl nitrogen of a neighboring molecule, leading to well-defined, self-assembled structures.
Hydrogen Bonding: The boronic acid functional group, with its two hydroxyl moieties, is an excellent hydrogen bond donor. It can engage in strong O-H···N hydrogen bonds with the nitrogen atom of a pyridine ring. researchgate.netresearchgate.net This interaction can be a primary driver of self-assembly, forming chains, ribbons, or more complex networks in the solid state. researchgate.net The interplay between boronate ester formation, dative B-N bonding, and hydrogen bonding provides a rich set of tools to control the final supramolecular architecture.
| Interaction Type | Participating Groups | Description | Typical Application |
|---|---|---|---|
| Boronate Esterification | Boronic Acid (-B(OH)₂) + Diol | Reversible covalent bond formation. | pH-responsive cross-linking, dynamic polymers. |
| Dative Bonding | Boronate Ester (Lewis Acid) + Pyridyl-N (Lewis Base) | Directional B←N coordinate bond. | Formation of discrete cages, 2D polymers. google.comnih.gov |
| Hydrogen Bonding | Boronic Acid (-OH) + Pyridyl-N | Strong, directional O-H···N interaction. | Crystal engineering, formation of chains/sheets. researchgate.net |
Specific Supramolecular Applications and Architectures
The combination of reversible boronate ester linkages and orthogonal interactions has led to a variety of functional supramolecular architectures. While specific studies on this compound are not prevalent, the principles derived from analogous structures demonstrate a wide range of potential applications.
Supramolecular Polymers: Bifunctional monomers containing both a boronic acid and a pyridyl group can self-assemble into long-chain supramolecular polymers through head-to-tail dative B-N bonding. nih.gov The degree of polymerization in these systems can be tuned by modifying the electronic properties of the boronate ester. nih.gov
Molecular Cages and Capsules: The multicomponent reaction of diboronic acids, a diol like catechol, and a tripyridyl linker can result in the spontaneous formation of trigonal prismatic cages held together by six dative B-N bonds. google.com These cages can encapsulate guest molecules like triphenylene (B110318) or coronene, acting as molecular flasks.
Responsive Hydrogels: Polymeric backbones functionalized with boronic acids can be cross-linked with polymers containing diol units (like polyvinyl alcohol or polysaccharides) to form hydrogels. rsc.org These materials are often stimuli-responsive; their mechanical properties can change dramatically in response to shifts in pH or the introduction of competitive binders like sugars, leading to applications in sensing and controlled release. sci-hub.ru
Self-Assembled Monolayers (SAMs): Boronic acid-containing molecules can form self-assembled monolayers on surfaces. These functionalized surfaces can then be used as sensors, for example, to detect monosaccharides via surface plasmon resonance, where the binding of the sugar to the boronic acid layer causes a measurable change in the refractive index. rsc.org
Sugar-Responsive Gels and Sensing Platforms
While phenylboronic acids are widely utilized in the development of glucose-responsive hydrogels for applications such as insulin (B600854) delivery and continuous glucose monitoring, no specific studies were found that employ this compound for these purposes. The incorporation of the pyridyl group could potentially modulate the pKa of the boronic acid, influencing its binding affinity and selectivity for different sugars at physiological pH. However, without experimental data, this remains a hypothesis.
Hierarchical Supramolecules and Structurally Well-Defined Network Nanostructures
The formation of hierarchical supramolecular structures often relies on a combination of directional non-covalent interactions. The dual functionality of this compound could, in theory, be exploited to create complex, well-defined nanostructures. The boronic acid can form boroxine (B1236090) rings or engage in hydrogen bonding, while the pyridine nitrogen can coordinate with metal ions or participate in further hydrogen bonding. This could lead to the self-assembly of intricate one-, two-, or three-dimensional networks. Research on pyridine-containing boronic acids has demonstrated their utility in crystal engineering and the formation of supramolecular complexes. Nevertheless, specific examples and detailed structural analyses involving this compound are absent from the current body of scientific literature.
Polymeric Materials and Dynamically Cross-Linked Networks
Dynamically cross-linked polymers, or vitrimers, are a class of materials that exhibit properties of both thermosets and thermoplastics. The reversible nature of boronic ester bonds makes them excellent candidates for creating such dynamic networks. Incorporating this compound into a polymer backbone could introduce dynamic cross-links, leading to materials with self-healing capabilities or stimuli-responsive behavior. The pyridine moiety could also be used to introduce secondary interactions, such as hydrogen bonding or metal-ligand coordination, to further tune the mechanical and dynamic properties of the resulting polymer. At present, there are no published studies that specifically describe the synthesis or characterization of such polymers based on this compound.
Metal-Organic Frameworks (MOFs) and Borylated Clathrochelates as Versatile Building Blocks
The use of functionalized organic linkers is a key strategy in the design of MOFs with tailored properties. A bifunctional linker like this compound could be a valuable component in the construction of novel MOFs. The pyridyl nitrogen could coordinate to metal centers to form the framework, leaving the boronic acid groups available for post-synthetic modification or for creating specific binding sites within the pores of the MOF. This could lead to MOFs with applications in catalysis, sensing, or separations. Similarly, borylated clathrochelates, which are cage-like molecules, could potentially be synthesized using this compound as a precursor, but no such research has been reported.
Role in Medicinal Chemistry and Drug Discovery Research Non Clinical Focus
Boronic Acid-Based Drug Design and Discovery: General Strategies
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. Their utility in drug design stems from the electrophilic nature of the boron atom, which can engage in unique interactions with biological targets. mdpi.com Medicinal chemists have capitalized on these properties to develop potent and selective inhibitors for a variety of enzymes.
A primary strategy in boronic acid-based drug design is the creation of transition-state analogs. asm.org Many enzymes function by stabilizing a high-energy transition state of their substrate. Boronic acids can be designed to mimic this transition state, binding to the enzyme's active site with high affinity and blocking its catalytic activity. nih.gov This approach has proven successful in developing inhibitors for proteases and other enzymes. nih.gov
Furthermore, the versatility of boronic acids in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the creation of diverse molecular scaffolds. This enables the systematic exploration of structure-activity relationships and the optimization of drug candidates for improved potency and pharmacokinetic properties. nih.gov
Conceptual Advantages of Boronic Acid Incorporation in Drug Candidates
The incorporation of a boronic acid moiety into a drug candidate offers several conceptual advantages. A key benefit is the ability to form reversible covalent bonds with nucleophilic residues, such as serine or threonine, in the active sites of enzymes. tandfonline.comresearchgate.net This reversible covalent mechanism can lead to inhibitors with high potency and prolonged duration of action, while potentially reducing the risk of off-target effects associated with irreversible inhibitors. acs.orgnih.gov
The geometry of the boron atom, which can switch from a trigonal planar sp2 hybridization to a tetrahedral sp3 hybridization upon binding to a target, is another significant advantage. nih.gov This structural flexibility allows boronic acids to adapt to the shape of an enzyme's active site, contributing to their high binding affinity. nih.gov Additionally, the introduction of a boronic acid group can modify the physicochemical properties of a molecule, such as its solubility and ability to cross cell membranes, which can be fine-tuned to improve its drug-like characteristics. nih.gov
Approved Boronic Acid Drugs (e.g., Bortezomib (B1684674), Vaborbactam) and Their Chemical Context
The therapeutic potential of boronic acids is underscored by the number of drugs incorporating this functional group that have received regulatory approval. These drugs have demonstrated clinical efficacy in treating a range of diseases, from cancer to infectious diseases.
Bortezomib (Velcade®) was the first proteasome inhibitor to be approved for the treatment of multiple myeloma. mdpi.comnih.gov Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation. nih.govontosight.ai By blocking the proteasome, bortezomib disrupts the normal protein turnover in cancer cells, leading to apoptosis. drugbank.com The boronic acid group in bortezomib is crucial for its activity, as it forms a stable complex with the N-terminal threonine residue in the active site of the proteasome. mdpi.com
Vaborbactam is a β-lactamase inhibitor that is used in combination with the antibiotic meropenem (B701) to treat complicated urinary tract infections. mdpi.comvabomere.com Many bacteria have developed resistance to β-lactam antibiotics by producing enzymes called β-lactamases, which inactivate the antibiotic. Vaborbactam is a cyclic boronic acid that potently inhibits a class of β-lactamases known as serine carbapenemases. drugbank.comnih.gov It protects meropenem from degradation, restoring its antibacterial activity. vabomere.com
Approved Boronic Acid Drugs
| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| Bortezomib | Velcade® | Oncology | Reversible inhibitor of the 26S proteasome. nih.govontosight.aidrugbank.com |
| Vaborbactam | Vabomere® (in combination with meropenem) | Infectious Diseases | Inhibitor of serine β-lactamases. vabomere.comdrugbank.comnih.gov |
| Ixazomib | Ninlaro® | Oncology | Reversible inhibitor of the 20S proteasome. acs.orgresearchgate.net |
Mechanistic Studies of Boronic Acid Action in Biological Systems
The biological activity of boronic acids is intrinsically linked to the chemical reactivity of the boron atom. Extensive mechanistic studies have elucidated how these compounds interact with their biological targets, providing a rational basis for the design of new and improved drugs.
Reversible Covalent Inhibition of Enzymes (e.g., proteasome, dipeptidyl peptidase, beta-lactamase, neutrophil elastase)
A hallmark of many boronic acid-based drugs is their ability to act as reversible covalent inhibitors of enzymes. tandfonline.comtandfonline.com This mechanism combines the high potency and long duration of action of covalent inhibitors with the improved safety profile of reversible inhibitors. acs.org
Proteasome: As exemplified by bortezomib, dipeptidyl boronic acids are potent inhibitors of the proteasome. nih.gov The boron atom in these inhibitors forms a covalent bond with the hydroxyl group of a threonine residue in the enzyme's active site, effectively blocking its proteolytic activity. nih.gov This inhibition is reversible, meaning the inhibitor can dissociate from the enzyme, which may contribute to a more favorable side-effect profile compared to irreversible inhibitors. nih.gov
Dipeptidyl Peptidase: Dipeptide boronic acids have been identified as some of the most potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism. acs.orgnih.gov These inhibitors form a reversible covalent bond with the catalytic serine residue of DPP-IV. acs.org
Beta-Lactamase: Boronic acids, including the approved drug vaborbactam, are effective inhibitors of beta-lactamase enzymes. nih.govmdpi.com They act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics. asm.org The boronic acid forms a reversible covalent adduct with the active site serine residue of the beta-lactamase. mdpi.com
Neutrophil Elastase: Boronic acids have also been investigated as inhibitors of neutrophil elastase, a serine protease implicated in inflammatory diseases. Their mechanism of inhibition is believed to involve the formation of a reversible covalent bond with the catalytic serine residue of the enzyme.
Interaction with Biological Ligands and Substrates
Beyond their role as enzyme inhibitors, boronic acids can interact with a variety of other biological ligands and substrates. A notable feature of boronic acids is their ability to form reversible covalent complexes with molecules containing cis-diols, such as sugars and glycoproteins. wikipedia.orgresearchgate.net This property has been exploited in the development of sensors for glucose and other saccharides. nih.gov
The interaction of boronic acids with biological membranes is another area of active research. By modifying the structure of the boronic acid, it is possible to modulate its lipophilicity and ability to permeate cell membranes. nih.gov This is a critical consideration in drug design, as it can influence the bioavailability and cellular uptake of a drug candidate.
Development of Boronic Acid Analogs as Bioactive Agents
The clinical success of bortezomib and other boronic acid-based drugs has spurred the development of numerous analogs with improved properties and novel therapeutic applications. Researchers are actively exploring new chemical scaffolds and substitution patterns to enhance the potency, selectivity, and pharmacokinetic profiles of boronic acid inhibitors.
For instance, the development of second-generation proteasome inhibitors, such as ixazomib, has focused on improving oral bioavailability and reducing side effects compared to bortezomib. acs.orgresearchgate.net In the realm of antibacterial agents, new boronic acid-based beta-lactamase inhibitors are being designed to have a broader spectrum of activity against emerging resistance mechanisms. nih.gov
Furthermore, the unique chemical properties of boronic acids are being leveraged to create innovative drug delivery systems and diagnostic tools. rsc.org For example, boronic acid-containing polymers are being investigated for their potential to deliver drugs to specific tissues or to respond to changes in the local environment, such as pH or glucose concentration.
Antimicrobial Research: Efflux Pump Inhibitors, with a Focus on Pyridine (B92270) Boronic Acid Derivatives
Bacterial efflux pumps are a significant mechanism of antimicrobial resistance, actively transporting antibiotics out of the bacterial cell and reducing their efficacy. nih.govresearchgate.net The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the potency of existing antibiotics. nih.govmdpi.com
Research into pyridine-3-boronic acid derivatives has identified them as potential inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov NorA is a well-studied efflux pump that confers resistance to a wide range of compounds, including fluoroquinolones like ciprofloxacin (B1669076). nih.gov Studies on a series of 6-(aryl)alkoxypyridine-3-boronic acids have shown that these compounds can potentiate the activity of ciprofloxacin against NorA-overexpressing bacterial strains. nih.gov For instance, compounds such as 6-(3-Phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid were found to increase ciprofloxacin's activity fourfold. nih.govnih.gov These derivatives were shown to promote the accumulation of ethidium (B1194527) bromide within the bacterial cells, confirming their role as NorA inhibitors. nih.gov
While direct studies on (4-(Pyridin-3-yloxy)phenyl)boronic acid as an efflux pump inhibitor are not prominent, its structure, which features a pyridine-3-ether motif, aligns with the general scaffold of other known pyridine-based EPIs. The pyridine nitrogen can act as a hydrogen bond acceptor, a feature often important for target binding. nih.gov The diaryl ether linkage provides a semi-flexible spacer to orient the phenylboronic acid group for potential interactions within the pump's binding site.
| Compound | Fold Increase in Ciprofloxacin Activity | Reference |
|---|---|---|
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | 4 | nih.govresearchgate.net |
| 6-(4-phenylbutoxy)pyridine-3-boronic acid | 4 | nih.govresearchgate.net |
| 6-benzyloxypyridine-3-boronic acid | Parent compound for comparison | nih.gov |
Anticancer Agent Development: Conceptual Approaches to Enzyme Inhibition in Cancer Pathways
Boronic acids have made a significant impact on anticancer drug development, most notably with the proteasome inhibitor bortezomib. mdpi.comnih.gov The boron atom in boronic acids can form a stable, yet reversible, complex with the N-terminal threonine residue in the active site of the 20S proteasome, leading to the inhibition of cancer cell growth and apoptosis. mdpi.com Phenylboronic acid (PBA) and its derivatives have emerged as promising agents capable of targeting cancer cells. nih.gov
Conceptually, this compound could be explored as an inhibitor of various enzymes implicated in cancer. Phenylboronic acid itself has been shown to selectively inhibit the migration and decrease the viability of metastatic prostate cancer cells by inhibiting the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets. nih.govnih.gov
The design of boronic acid-based enzyme inhibitors often involves creating molecules that mimic the transition state of the enzyme's substrate. The phenylboronic acid moiety of this compound could serve as the primary pharmacophore for enzyme inhibition, while the pyridin-3-yloxy tail could be tailored to confer selectivity and enhance binding affinity for the target enzyme's active site. For example, in the context of histone deacetylase (HDAC) inhibitors or autotaxin (ATX) inhibitors, the boronic acid can replace a carboxylic acid group as a zinc-binding group or to interact with key active site residues. mdpi.com
Studies on Structure-Activity Relationships of Boronic Acid Derivatives in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For boronic acid derivatives, SAR studies have revealed several key principles. nih.gov
Position of the Boronic Acid Group : The placement of the boronic acid group on the aryl ring is critical. For instance, in one SAR study, the best results were obtained when the boronic acid was in the para position. nih.gov
Essential Nature of Boron : The boron atom is often essential for activity. Replacing it with analogous groups like carboxylates or hydroxymethyl groups can lead to a loss of biological activity. nih.gov
Role of the Aryl/Heterocyclic Ring : The nature of the aromatic system to which the boronic acid is attached influences activity. Replacing a phenyl ring with a pyridine ring, for example, can significantly alter potency by introducing a hydrogen bond donor/acceptor and changing the electronic properties of the molecule. nih.gov In studies of combretastatin (B1194345) A-4 analogs, replacing the C phenyl ring with a pyridine ring resulted in reduced potency for inhibiting tubulin polymerization. nih.gov
Substituents : Modifications to the rest of the scaffold can fine-tune activity. In the case of pyridine-based efflux pump inhibitors, the nature of the substituent at the 6-position of the pyridine ring was shown to be a key determinant of inhibitory activity. nih.gov For this compound, the diaryl ether linkage and the relative orientation of the two rings would be critical factors for its interaction with biological targets. nih.gov
Synthetic Feasibility of Incorporating this compound into Medicinal Scaffolds
The utility of a building block in medicinal chemistry is heavily dependent on its synthetic accessibility and the ease with which it can be incorporated into more complex molecules. This compound is a versatile synthetic intermediate. nih.gov
The primary method for incorporating arylboronic acids like this one into larger scaffolds is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and commercial availability of catalysts and reagents. nih.gov
Therefore, this compound can be readily coupled with a wide variety of heterocyclic and carbocyclic cores common in medicinal scaffolds. The synthesis of the compound itself can be achieved through established methods. One common route involves the nucleophilic aromatic substitution (SNAr) reaction between 3-hydroxypyridine (B118123) and a suitable 4-halophenylboronic ester, or alternatively, the borylation of a pre-formed 3-(4-bromophenoxy)pyridine (B2966022) intermediate. The pyridine nucleus is a fundamental scaffold in many approved drugs, making this building block particularly relevant for drug discovery programs. nih.govmdpi.com
Future Research Directions and Emerging Opportunities in Boronic Acid Chemistry
Novel Synthetic Methodologies and Green Chemistry Applications for Arylboronic Acids
One promising area is the development of catalyst-free hydroxylation of arylboronic acids to phenols, utilizing green solvents like water or bio-based alternatives such as lactic acid. researchgate.netrsc.orgtechnion.ac.il These methods often employ mild oxidants like hydrogen peroxide, offering a significant environmental advantage over traditional heavy metal catalysts. researchgate.netrsc.org Researchers are exploring photocatalytic protocols that use light energy to drive these transformations, further enhancing their green credentials. researchgate.net
Flow chemistry is another emerging technique that offers precise control over reaction parameters, leading to higher yields and purity of arylboronic acids. nih.govmdpi.com This methodology is particularly well-suited for scaling up production while maintaining safety and efficiency. nih.govmdpi.com Additionally, novel catalytic systems are being investigated for the direct C-H borylation of arenes, which avoids the need for pre-functionalized starting materials and represents a more atom-economical approach. nih.govresearchgate.netorganic-chemistry.org
Future research will likely focus on expanding the substrate scope of these green methodologies, improving their scalability, and further reducing their environmental impact. The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, is also a key area of interest, as it can significantly streamline the production of complex arylboronic acids. rsc.orgacs.org
Advanced Applications of (4-(Pyridin-3-yloxy)phenyl)boronic Acid in Responsive Supramolecular Systems
The ability of boronic acids to form reversible covalent bonds with diols is a key feature that is being increasingly exploited in the design of responsive or "smart" materials. nih.govboronmolecular.com this compound, with its specific structural motifs, is a valuable building block for creating sophisticated supramolecular systems that can respond to external stimuli such as changes in pH, temperature, or the presence of specific biomolecules. nih.govrsc.orgrsc.org
Self-healing hydrogels are a prime example of such materials. rsc.orgrsc.org These materials can autonomously repair damage, extending their lifespan and improving their reliability. The reversible nature of the boronate ester bond allows for the dynamic cross-linking of polymer chains, which can break and reform in response to stress. rsc.org This property is being explored for applications in tissue engineering, drug delivery, and soft robotics.
Boronic acid-based sensors are another area of intense research. boronmolecular.comresearchgate.net The interaction of this compound with specific analytes, such as glucose or other biologically important sugars, can be designed to produce a detectable signal, such as a change in color or fluorescence. boronmolecular.comresearchgate.net This has led to the development of highly sensitive and selective sensors for medical diagnostics and environmental monitoring. boronmolecular.comresearchgate.net
Future work in this area will focus on creating more complex and multi-responsive systems. For instance, materials that can respond to multiple stimuli in a controlled and predictable manner could lead to the development of more sophisticated drug delivery systems that release their payload only at the site of disease. nih.govresearchgate.net The integration of this compound into these systems will be crucial for fine-tuning their properties and enhancing their performance.
Expansion of Catalytic and Reagent Applications in Complex Organic Synthesis
Arylboronic acids are well-established as indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. boronmolecular.comresearchgate.net However, their utility in organic synthesis is continuously expanding, with new catalytic and reagent applications being discovered.
One emerging trend is the use of arylboronic acids themselves as catalysts. acs.org Their Lewis acidic nature allows them to activate certain functional groups, facilitating a range of chemical transformations. acs.org For example, arylboronic acids have been shown to catalyze dehydrative C-C bond formations, offering a milder and more environmentally friendly alternative to traditional strong acid catalysts. acs.org
The development of novel cross-coupling reactions involving arylboronic acids is another active area of research. rsc.orgorganic-chemistry.orgorganic-chemistry.org Scientists are exploring new catalytic systems that can facilitate previously challenging transformations, such as the coupling of unactivated C-H bonds or the formation of carbon-heteroatom bonds. rsc.org These advancements are expanding the synthetic chemist's toolbox, enabling the construction of increasingly complex molecules with greater efficiency and precision. organic-chemistry.orgorganic-chemistry.org
Furthermore, the unique reactivity of the carbon-boron bond is being harnessed in new ways. rsc.org For instance, the oxidative cleavage of this bond can generate aryl radicals, which can then participate in a variety of useful chemical reactions. rsc.org This opens up new avenues for the functionalization of aromatic rings and the synthesis of novel compounds.
Future research in this area will likely focus on the discovery of new catalytic activities of arylboronic acids, the development of more efficient and selective cross-coupling reactions, and the exploration of novel transformations that exploit the unique properties of the carbon-boron bond.
Innovative Strategies in Boronic Acid-Based Bioactive Molecule Design
The unique chemical properties of the boronic acid group have made it an attractive pharmacophore in drug discovery. nih.govresearchgate.netnih.govchemrxiv.org Boronic acid-containing compounds have shown a wide range of biological activities, and several have been approved for clinical use. nih.govnih.gov
One of the key features of boronic acids in a biological context is their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases. nih.gov This has led to the development of potent and selective enzyme inhibitors for a variety of diseases. nih.govnih.gov The design of these inhibitors often involves the careful tailoring of the aryl portion of the molecule to achieve optimal binding to the target enzyme.
Boronic acids are also being explored for their potential in drug delivery. researchgate.net For example, they can be used to create prodrugs that release the active therapeutic agent only under specific physiological conditions, such as the acidic environment of a tumor. nih.gov They can also be incorporated into drug delivery vehicles, such as nanoparticles, to target specific cells or tissues. researchgate.net
The glycan-binding properties of boronic acids are another area of interest. nih.gov The ability to selectively bind to the complex carbohydrate structures on the surface of cells could be exploited for the development of new diagnostic tools and targeted therapies. nih.gov
Future research in this field will focus on the rational design of new boronic acid-based drugs with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netchemrxiv.org The development of novel drug delivery systems that leverage the unique chemistry of boronic acids is also a key area of investigation. researchgate.net
Integration of Boronic Acid Chemistry into Advanced Functional Materials and Nanostructures
The versatility of boronic acid chemistry makes it an ideal tool for the construction of advanced functional materials and nanostructures. acs.orgacs.orgnih.gov By incorporating boronic acid moieties into polymers, nanoparticles, and other materials, scientists can impart them with a wide range of useful properties.
Boronic acid-functionalized polymers are a particularly promising class of materials. nih.gov They can be designed to be responsive to various stimuli, making them suitable for applications in areas such as drug delivery, sensing, and tissue engineering. nih.gov For example, glucose-responsive polymers containing boronic acids have been developed for the self-regulated delivery of insulin (B600854). researchgate.net
The incorporation of boronic acids into nanomaterials, such as silica (B1680970) nanoparticles and quantum dots, is another area of active research. researchgate.netacs.org These materials can be used for a variety of bio-applications, including biosensing, bioimaging, and targeted drug delivery. researchgate.netacs.org The ability to precisely control the surface chemistry of these nanomaterials by introducing boronic acid groups is key to their functionality. acs.org
More complex architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are also being functionalized with boronic acids. researchgate.net These materials have highly ordered porous structures, making them ideal for applications in catalysis, gas storage, and separation. researchgate.net The introduction of boronic acid groups into these frameworks can enhance their properties and enable new functionalities. researchgate.net
Future research in this area will focus on the development of new and more sophisticated boronic acid-containing materials and nanostructures. The integration of these materials into devices and systems for real-world applications will be a key challenge and a major opportunity for future innovation.
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolves bond angles (B-O ~1.36 Å) and torsional strain between pyridine and phenyl rings .
- DFT calculations : Predict electronic distribution and assess steric effects influencing reactivity .
What are the key applications of this compound in medicinal chemistry?
Q. Basic
- API intermediates : Used in synthesizing kinase inhibitors via Suzuki coupling to introduce aromatic motifs .
- Boron neutron capture therapy (BNCT) : Boron-rich derivatives target cancer cells for neutron irradiation .
Q. Advanced
- Tubulin polymerization inhibitors : Structural analogs (e.g., cis-stilbene derivatives) show IC₅₀ values of 0.48–2.1 µM in cancer cell lines via apoptosis induction .
- Protease inhibition : Boronic acid groups act as transition-state mimics in serine protease inhibitors (e.g., bortezomib analogs) .
How does the electronic nature of the pyridin-3-yloxy group influence cross-coupling efficiency?
Q. Basic
- The pyridine ring’s electron-withdrawing effect activates the aryl halide, accelerating oxidative addition in Pd catalysis .
Q. Advanced
- Steric hindrance : Ortho-substitution on pyridine reduces coupling yields by 20–30% compared to para-substituted analogs .
- Solvent effects : Polar aprotic solvents (DMSO) enhance boronic acid solubility but may deactivate Pd catalysts; THF/water mixtures are preferred .
How should researchers address contradictory data in reaction yields or biological activity?
Q. Basic
Q. Advanced
- Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature vs. ligand ratio) .
- Mechanistic studies : Kinetic profiling (e.g., Arrhenius plots) distinguishes rate-limiting steps in divergent pathways .
What computational tools are recommended for predicting/reactivity?
Q. Basic
- *DFT (B3LYP/6-31G)**: Models boronic acid geometry and frontier molecular orbitals (HOMO/LUMO) .
Q. Advanced
- Molecular docking (AutoDock Vina) : Screens binding modes with biological targets (e.g., tubulin) .
- MD simulations : Assess stability of boronate esters in aqueous environments .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced
- Electron-deficient substituents : Nitro or trifluoromethyl groups at the phenyl ring enhance electrophilicity, improving cross-coupling yields by 15–20% .
- Bioisosteric replacements : Replacing boronic acid with carboxylic acid (e.g., compound 17 in ) abolishes tubulin inhibition, highlighting boron’s critical role .
What are unresolved research gaps for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
